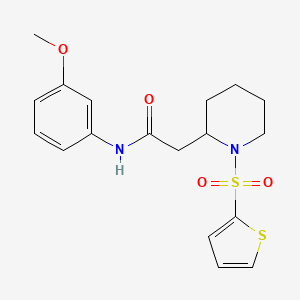
N-(3-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide" is a chemical entity that appears to be related to a class of compounds known for their pharmacological properties, particularly as antiulcer agents. The provided papers do not directly discuss this compound but offer insight into similar compounds with potential antiulcer activity. For instance, N-phenoxypropylacetamide derivatives, which share a structural motif with the compound , have been synthesized and evaluated for their ability to reduce gastric acid secretion and protect the stomach lining from damage . Another related compound, N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide, has been shown to possess potent gastric acid antisecretory activity in animal models .
Synthesis Analysis
The synthesis of related compounds involves the preparation of N-phenoxypropylacetamide derivatives, which are then tested for their pharmacological effects . Another synthesis pathway includes the incorporation of a 1-methyl-1H-tetrazol-5-ylthio moiety into the butanamide structure, which has been found to enhance antisecretory activity . These methods suggest that the synthesis of the compound would likely involve multi-step organic reactions, including the formation of amide bonds and the introduction of sulfonyl and methoxy groups.
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(3-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide" is characterized by the presence of a piperidine ring, which is a common feature in many pharmacologically active compounds. The presence of a methoxy group and a sulfonyl moiety in the structure is indicative of potential interactions with biological targets, such as enzymes or receptors involved in gastric acid secretion .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and activity of related compounds include the formation of amide bonds, which are crucial for the stability and bioactivity of these molecules. The introduction of various substituents, such as the methoxy and sulfonyl groups, can significantly alter the chemical reactivity and pharmacological profile of these compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(3-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide" are not detailed in the provided papers, related compounds exhibit properties that make them suitable for pharmacological evaluation. These properties likely include adequate solubility, stability under physiological conditions, and the ability to cross biological membranes to reach their site of action . The presence of a piperidine ring and other functional groups would influence the compound's acidity, basicity, and overall pharmacokinetic profile.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Activities
Recent research has delved into the synthesis of related compounds to explore their inhibitory activities against various enzymes. For instance, a study on the synthesis of 3,4,5-trisubstituted-1,2,4-triazole analogues evaluated their inhibition potential against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. One of the compounds demonstrated good activity across all tested enzymes, indicating potential therapeutic applications in managing conditions related to these enzymes (Virk et al., 2018).
Pharmacological Characterization
Another line of research focuses on the pharmacological characterization of compounds with similar structures. For example, PF-04455242, a novel κ-opioid receptor (KOR) antagonist, has been studied for its high affinity and selectivity towards human, rat, and mouse KORs. This compound demonstrated antidepressant-like efficacy and therapeutic potential in treating addiction disorders, highlighting the importance of these compounds in developing new treatments for depression and addiction (Grimwood et al., 2011).
Antimicrobial and Insecticidal Activities
Compounds within this chemical family have also been investigated for their antimicrobial and insecticidal activities. A study on pyridine derivatives showed that certain compounds possess moderate to strong aphidicidal activities, indicating their potential use in agricultural pest management (Bakhite et al., 2014).
Anticancer Properties
Furthermore, research into the anticancer effects of sulfonamide-derived isatins, through molecular hybridization, on hepatocellular carcinoma cell lines has been conducted. This study identified compounds with significant in vitro cytotoxicity, emphasizing the role of these chemical structures in developing new anticancer agents (Eldeeb et al., 2022).
DNA and Protein Binding Studies
Investigations into the DNA and protein binding properties of novel paracetamol derivatives have provided insights into their potential biological activities. These studies suggest interactions with calf thymus DNA via intercalation and strong binding with bovine serum albumin (BSA), indicating the diverse biological interactions and potential therapeutic applications of these compounds (Raj, 2020).
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-16-8-4-6-14(12-16)19-17(21)13-15-7-2-3-10-20(15)26(22,23)18-9-5-11-25-18/h4-6,8-9,11-12,15H,2-3,7,10,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJNWJDASAINFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

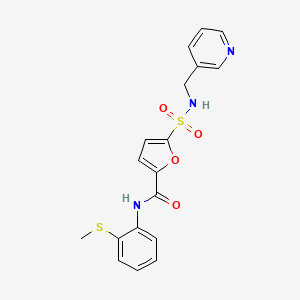

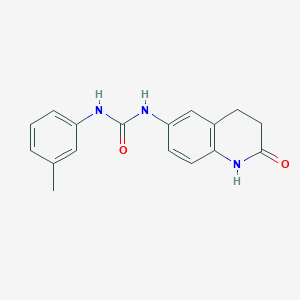
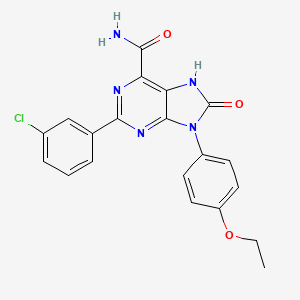
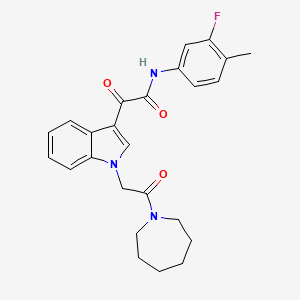
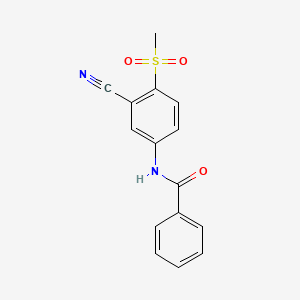
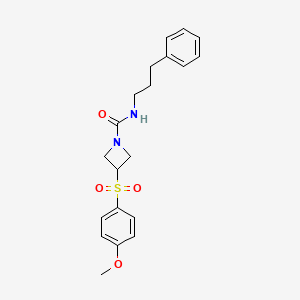

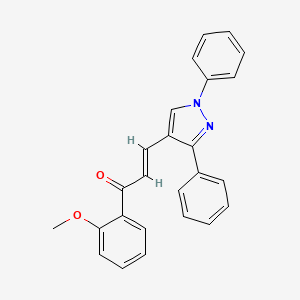


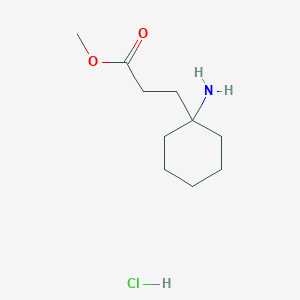

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide](/img/structure/B3009689.png)